BenchChemオンラインストアへようこそ!

2,3-difluoropyridine-4-carboxylic Acid

Regioselective metalation Fluoropyridine functionalization Heterocyclic carboxylation

This 2,3-difluoro-4-carboxylpyridine is the only regioisomer that reliably delivers the 2,3-difluoro-4-carboxyl motif required for NVP-BEZ235-class kinase inhibitors. Alternative fluoropyridine carboxylic acids cannot replicate the metalation selectivity demonstrated by Bobbio and Schlosser, making generic substitution scientifically invalid. Procure this compound to avoid re-optimization of synthetic routes and to ensure consistent biological activity in PI3K/mTOR and AOC3 programs. Bulk quantities are available with ≥98% purity.

Molecular Formula C6H3F2NO2
Molecular Weight 159.09 g/mol
CAS No. 851386-31-7
Cat. No. B1313753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-difluoropyridine-4-carboxylic Acid
CAS851386-31-7
Molecular FormulaC6H3F2NO2
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)F)F
InChIInChI=1S/C6H3F2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
InChIKeyFFGHMEKFPCGYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoropyridine-4-carboxylic Acid (CAS 851386-31-7): A Regioselectively Accessible Fluorinated Pyridine Building Block for Kinase-Targeted Drug Discovery


2,3-Difluoropyridine-4-carboxylic acid (DFPCA; CAS 851386-31-7; C6H3F2NO2; MW 159.09) is a heterocyclic carboxylic acid characterized by a pyridine core bearing fluorine substituents at the 2- and 3-positions and a carboxyl group at the 4-position. It is a white to off-white crystalline solid with a melting point of 163–168°C and a commercial purity specification typically ≥97–98% (GC) . The compound serves as a versatile building block in medicinal chemistry, where the presence of two fluorine atoms can enhance metabolic stability and modulate the pharmacokinetic properties of derived drug candidates [1]. Its primary procurement relevance lies in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, as exemplified by its role as a key intermediate in the preparation of the clinical-stage anticancer agent NVP-BEZ235 [2].

Why 2,3-Difluoropyridine-4-carboxylic Acid Cannot Be Replaced by Alternative Fluoropyridine Carboxylic Acids in Regioselective Synthetic Routes


Fluoropyridine carboxylic acids are not interchangeable building blocks due to fundamental differences in regioselective metalation and functionalization governed by the position of fluorine and carboxyl substituents on the pyridine ring. The regioexhaustive substitution strategy established by Bobbio and Schlosser demonstrates that each fluoropyridine isomer—2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine—exhibits distinct metalation preferences and yields at vacant positions [1]. For 2,3-difluoropyridine, the 4-position is uniquely accessible for carboxylation via regioselective metalation with LDA (lithium diisopropylamide) when protected with a chlorine or trimethylsilyl group at the 5-position, yielding 2,3-difluoropyridine-4-carboxylic acid at 87% [2]. In contrast, 2-fluoropyridine and 2,5-difluoropyridine cannot produce the identical 2,3-difluoro-4-carboxyl substitution pattern via the same metalation approach due to differing fluorine adjacency and electron-withdrawing effects. Substituting a different fluoropyridine carboxylic acid in a synthetic route designed around the 2,3-difluoro-4-carboxyl framework would require complete re-optimization of reaction conditions, alternative protecting group strategies, and may result in substantially different yields or regiochemical outcomes. This inherent regioselectivity constraint makes direct generic substitution scientifically invalid for applications where the precise 2,3-difluoro-4-carboxyl substitution pattern is required for downstream biological activity.

2,3-Difluoropyridine-4-carboxylic Acid (851386-31-7): Quantitative Differentiation Evidence Versus Closest Fluoropyridine Analogs


Regioselective 4-Position Carboxylation of 2,3-Difluoropyridine Achieves 87% Yield Under Defined Metalation Conditions

In a direct head-to-head comparison of fluoropyridine regioexhaustive substitution, 2,3-difluoropyridine (when 5-protected with chlorine) undergoes regioselective metalation with LDA exclusively at the 4-position, followed by carboxylation with CO2 to yield the corresponding 4-carboxylic acid in 87% yield after acidic workup. This contrasts with 2-fluoropyridine, which under comparable metalation conditions undergoes deprotonation at the 3-position (adjacent to fluorine) rather than the 4-position, yielding 2-fluoropyridine-3-carboxylic acid instead. Similarly, 2,5-difluoropyridine exhibits different regiochemical outcomes due to the symmetrical fluorine substitution pattern. The 87% isolated yield for the target compound represents a well-characterized, reproducible synthetic entry point that is not accessible with alternative fluoropyridine isomers without altering the substitution pattern. [1]

Regioselective metalation Fluoropyridine functionalization Heterocyclic carboxylation

Validated Downstream Application as a Critical Intermediate in the Synthesis of the Dual PI3K/mTOR Inhibitor NVP-BEZ235

2,3-Difluoropyridine-4-carboxylic acid (DFPCA) is explicitly validated as a key intermediate in the synthesis of NVP-BEZ235 (dactolisib), a clinical-stage dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). NVP-BEZ235 has demonstrated promising preclinical and clinical antitumor activity across multiple cancer types including breast, lung, prostate, and pancreatic cancers. [1] This specific fluoropyridine carboxylic acid building block is structurally essential for constructing the imidazo[4,5-c]quinoline core of NVP-BEZ235, which bears a 2,3-difluoropyridine moiety critical for kinase binding interactions. Alternative fluoropyridine carboxylic acids (e.g., 2-fluoro-, 2,5-difluoro-, or 2,6-difluoro- isomers) would produce compounds with altered fluorine substitution patterns that are not the active pharmaceutical ingredient NVP-BEZ235 and would lack the validated preclinical and clinical pharmacology associated with the 2,3-difluoro substitution pattern. [1]

PI3K/mTOR inhibitor Kinase inhibitor synthesis Anticancer drug intermediate

Commercially Available at ≥98% (GC) Purity with Validated Analytical Specifications for Research-Grade Procurement

Multiple established chemical suppliers offer 2,3-difluoropyridine-4-carboxylic acid at certified purity levels of ≥98% (GC), with documented analytical specifications including melting point ranges of 163–166°C and long-term storage conditions of 2–8°C. In comparison, many other fluoropyridine carboxylic acid isomers (e.g., 2,5-difluoropyridine-3-carboxylic acid, 2,6-difluoropyridine-4-carboxylic acid) are less commonly stocked or are available only as custom synthesis items with longer lead times and less standardized quality control documentation. The consistent commercial availability with GC-verified purity provides procurement reliability for repeatable synthetic outcomes in research and development workflows.

High-purity building block Analytical specification GC purity

Documented Use as a Synthetic Precursor for AOC3 (VAP-1) Inhibitors via Patent Literature

Patent and literature sources document that 2,3-difluoropyridine-4-carboxylic acid can be prepared from 2,3-difluoropyridine in a single step and has been reported for the preparation of AOC3 (amine oxidase, copper containing 3; also known as vascular adhesion protein-1, VAP-1) inhibitors. AOC3 inhibitors represent a therapeutic class under investigation for inflammatory diseases, including non-alcoholic steatohepatitis (NASH), diabetic nephropathy, and psoriasis. The validated utility of this specific building block in AOC3 inhibitor synthesis distinguishes it from other fluoropyridine carboxylic acids that are not referenced in the AOC3 inhibitor patent literature. While specific comparative yield or potency data for AOC3 inhibitors derived from different fluoropyridine carboxylic acids are not publicly available in the identified sources, the explicit patent reference establishes this compound as a validated starting material for this therapeutic target class.

AOC3 inhibitor VAP-1 inhibitor Patent-validated intermediate

Optimal Procurement and Application Scenarios for 2,3-Difluoropyridine-4-carboxylic Acid (CAS 851386-31-7)


Medicinal Chemistry: Synthesis of PI3K/mTOR Dual Inhibitors Including NVP-BEZ235 Analogs

2,3-Difluoropyridine-4-carboxylic acid is the preferred building block for constructing the 2,3-difluoropyridine moiety in imidazo[4,5-c]quinoline-based PI3K/mTOR dual inhibitors. The 87% regioselective carboxylation yield at the 4-position provides a reliable synthetic entry point. [1] This specific substitution pattern is essential for the kinase binding interactions observed in NVP-BEZ235, a clinical-stage candidate with demonstrated activity across multiple cancer indications. [2] Procurement of this compound supports structure-activity relationship (SAR) studies and lead optimization campaigns in oncology drug discovery programs targeting the PI3K/Akt/mTOR signaling axis.

Synthetic Methodology: Regioselective Fluoropyridine Functionalization Using Metalation-Carboxylation Protocols

Researchers requiring a 4-carboxyl group on a 2,3-difluoropyridine scaffold should procure this compound directly rather than attempting to access it from other fluoropyridine isomers. As demonstrated by Bobbio and Schlosser, 2,3-difluoropyridine undergoes exclusive 4-position metalation with LDA when protected at the 5-position, yielding the 4-carboxylic acid at 87%. [1] Alternative isomers such as 2-fluoropyridine or 2,5-difluoropyridine cannot produce the identical 2,3-difluoro-4-carboxyl substitution pattern via the same metalation approach. This compound therefore represents the optimal starting material for synthetic routes requiring this precise substitution arrangement.

Medicinal Chemistry: Development of AOC3/VAP-1 Inhibitors for Inflammatory Disease Applications

For research programs targeting amine oxidase copper-containing 3 (AOC3/VAP-1), 2,3-difluoropyridine-4-carboxylic acid is a patent-validated precursor for inhibitor synthesis. [1] This compound can be prepared from 2,3-difluoropyridine in a single step and serves as a starting point for generating AOC3 inhibitor candidates under investigation for NASH, diabetic nephropathy, and other inflammatory conditions. The documented utility in this therapeutic area provides a clear rationale for procurement over untested fluoropyridine carboxylic acid isomers that lack explicit patent validation for AOC3 inhibition.

Analytical and Quality Control: High-Purity Reference Standard for Method Development

With certified commercial purity specifications of ≥98% (GC) from multiple established suppliers and a well-characterized melting point range of 163–168°C, 2,3-difluoropyridine-4-carboxylic acid serves as a reliable reference standard for analytical method development and validation. [1] [2] The availability of standardized analytical data supports HPLC method development, impurity profiling, and batch-to-batch quality assessment in pharmaceutical intermediate manufacturing workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-difluoropyridine-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.